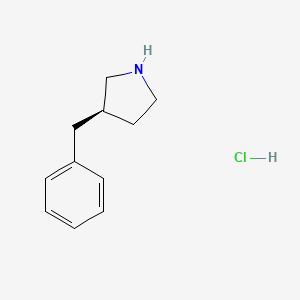
(R)-3-Benzylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-ベンジルピロリジン塩酸塩は、ピロリジン類に属する化学化合物です。ピロリジン類は、生物活性と構造的多様性のために医薬品化学で広く使用されている、5員環の窒素含有複素環化合物です。 (R)-3-ベンジルピロリジン塩酸塩は、キラル性を持つことで特に注目されており、これは生物学的標的に独自に相互作用できる特定の3次元配置を持つことを意味します。
2. 製法
合成経路と反応条件: (R)-3-ベンジルピロリジン塩酸塩の合成は、通常、ベンジルアミンと適切なピロリジン前駆体の反応を含みます。一般的な方法の1つは、制御された条件下で、水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して、ベンジルピロリジン誘導体を還元することです。この反応は通常、酸化を防ぎ、高い収率を確保するために不活性雰囲気下で行われます。
工業生産方法: 工業的な設定では、(R)-3-ベンジルピロリジン塩酸塩の生産には、触媒水素化プロセスが含まれる場合があります。これらの方法は、ベンジルピロリジン誘導体の水素化を促進するために、パラジウム炭素 (Pd/C) などの触媒を利用し、スケーラブルで費用対効果が高いように設計されています。最終生成物は、塩酸塩を得るために結晶化または蒸留技術によって精製されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Benzylpyrrolidine hydrochloride typically involves the reaction of benzylamine with a suitable pyrrolidine precursor. One common method includes the reduction of a benzylpyrrolidine derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of ®-3-Benzylpyrrolidine hydrochloride may involve catalytic hydrogenation processes. These methods are designed to be scalable and cost-effective, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of benzylpyrrolidine derivatives. The final product is then purified through crystallization or distillation techniques to obtain the hydrochloride salt.
化学反応の分析
反応の種類: (R)-3-ベンジルピロリジン塩酸塩は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤を使用して酸化し、対応するケトンまたはカルボン酸を形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬を使用して、アルコールまたはアミンを得るために実行できます。
置換: ハロゲン化アルキルやスルホン酸塩などの試薬を使用して、ベンジル基を他の官能基に置き換えることができる求核置換反応が起こります。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム (KMnO4)。
還元: 乾燥エーテル中の水素化リチウムアルミニウム (LiAlH4)。
置換: 水酸化ナトリウム (NaOH) などの塩基の存在下でのハロゲン化アルキル。
主要な生成物:
酸化: ベンジルケトンまたはカルボン酸。
還元: ベンジルアルコールまたは第一級アミン。
置換: 使用される試薬に応じて、さまざまな置換されたピロリジン。
4. 科学研究への応用
(R)-3-ベンジルピロリジン塩酸塩は、科学研究で幅広い用途があります。
化学: 複雑な有機分子の合成におけるキラルビルディングブロックとして使用されます。その独特の構造により、立体化学的に純粋な化合物を生成できます。
生物学: この化合物は、タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について研究されており、創薬および開発において貴重です。
医学: 神経伝達物質系と相互作用する能力のために、特に神経疾患の治療における潜在的な治療効果を調査するために研究が進められています。
産業: キラル特性が最終製品の有効性と安全性に不可欠である製薬および農薬の製造に使用されます。
科学的研究の応用
®-3-Benzylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, making it valuable in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are essential for the efficacy and safety of the final products.
作用機序
(R)-3-ベンジルピロリジン塩酸塩の作用機序は、体内の特定の分子標的との相互作用を含みます。これは、特に受容体とトランスポーターの活性を調節することにより、神経伝達物質系に作用すると考えられています。この調節は、神経伝達物質のレベルの変化につながり、さまざまな生理学的プロセスに影響を与えます。正確な経路と分子標的はまだ調査中ですが、キラル性は生物活性において重要な役割を果たしています。
類似の化合物:
(S)-3-ベンジルピロリジン塩酸塩: (R)-3-ベンジルピロリジン塩酸塩のエナンチオマーで、異なる3次元配置を持ち、異なる生物活性を示す可能性があります。
ピロリジン: さまざまな化学合成に使用される、ベンジル基のない親化合物。
N-ベンジルピロリジン: 炭素原子ではなく窒素原子にベンジル基が結合した類似の化合物。
独自性: (R)-3-ベンジルピロリジン塩酸塩は、特定のキラル配置により、生物学的標的に選択的に相互作用できるため、独自です。この選択性は、治療用途では、非キラルまたは異なる構成の対応物と比較して、より高い有効性と副作用の軽減につながる可能性があります。
類似化合物との比較
(S)-3-Benzylpyrrolidine hydrochloride: The enantiomer of ®-3-Benzylpyrrolidine hydrochloride, which has a different three-dimensional arrangement and may exhibit different biological activities.
Pyrrolidine: The parent compound without the benzyl group, used in various chemical syntheses.
N-Benzylpyrrolidine: A similar compound with the benzyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness: ®-3-Benzylpyrrolidine hydrochloride is unique due to its specific chiral configuration, which allows it to interact selectively with biological targets. This selectivity can lead to higher efficacy and reduced side effects in therapeutic applications compared to its non-chiral or differently configured counterparts.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
(3R)-3-benzylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 |
InChIキー |
MOHPRQHABSPJSO-MERQFXBCSA-N |
異性体SMILES |
C1CNC[C@@H]1CC2=CC=CC=C2.Cl |
正規SMILES |
C1CNCC1CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


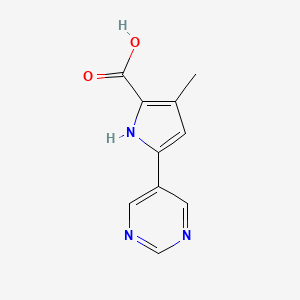
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)
![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)

![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
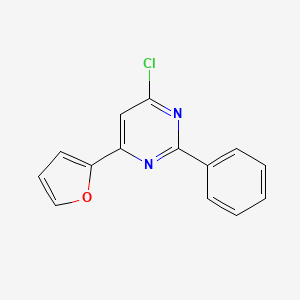

![2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one](/img/structure/B11774732.png)
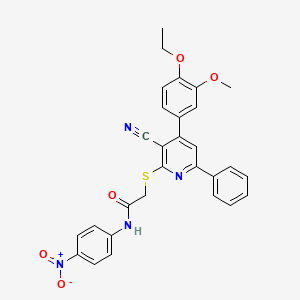
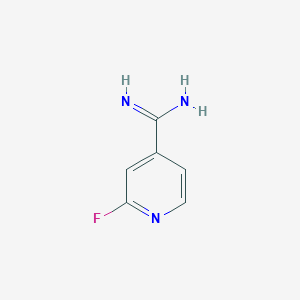
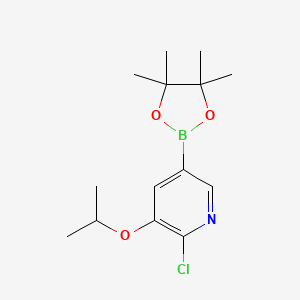


![N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide](/img/structure/B11774759.png)
